molecular formula C9H12O2 B1329984 2-Ethyl-6-methoxyphenol CAS No. 90534-46-6

2-Ethyl-6-methoxyphenol

Cat. No.: B1329984
CAS No.: 90534-46-6
M. Wt: 152.19 g/mol
InChI Key: RSZPVOABCKCPKY-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxyphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the phenol ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methoxyphenol can be synthesized through several methods. One common approach involves the methylation of catechol using potash and dimethyl sulfate. The reaction proceeds as follows:

C6H4(OH)2+(CH3O)2SO2C6H4(OH)(OCH3)+HO(CH3O)SO2C_6H_4(OH)_2 + (CH_3O)_2SO_2 \rightarrow C_6H_4(OH)(OCH_3) + HO(CH_3O)SO_2 C6​H4​(OH)2​+(CH3​O)2​SO2​→C6​H4​(OH)(OCH3​)+HO(CH3​O)SO2​

Another method involves the hydrolysis of o-anisidine via its diazonium derivative. Additionally, the dimethylation of catechol followed by selective mono-demethylation can also yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes using similar reagents and conditions as described above. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and related compounds.

    Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.

Scientific Research Applications

2-Ethyl-6-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methoxyphenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound’s phenolic structure allows it to donate hydrogen atoms, neutralizing reactive oxygen species. Additionally, it may interact with enzymes and proteins, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

    2-Methoxyphenol (Guaiacol): Similar in structure but lacks the ethyl group.

    3-Methoxyphenol: Another isomer with the methoxy group at the third position.

    4-Methoxyphenol (Mequinol): Has the methoxy group at the fourth position.

Uniqueness: 2-Ethyl-6-methoxyphenol is unique due to the presence of both an ethyl and a methoxy group on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other methoxyphenols may not be as effective .

Properties

IUPAC Name

2-ethyl-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZPVOABCKCPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920335
Record name 2-Ethyl-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90534-46-6
Record name 6-Ethylguaiacol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090534466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ETHYLGUAIACOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5S7PJR6D7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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